Furan-2-carbaldehyde;phenol

Description

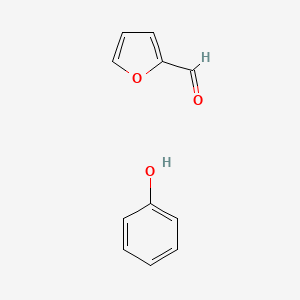

Furan-2-carbaldehyde (C₅H₄O₂), commonly known as furfural, is an aromatic aldehyde derived from furan. It features a planar furan ring with an aldehyde group at the 2-position, contributing to its high reactivity in condensation and nucleophilic addition reactions. Industrially, it is produced via acid-catalyzed dehydration of pentose sugars in agricultural biomass, such as corncobs and sugarcane bagasse .

Furan-2-carbaldehyde is pivotal in multiple domains:

- Food Chemistry: Forms during thermal processing (e.g., frying, roasting) via Maillard reactions and lipid oxidation. It contributes to roasted aromas in foods like vinegar and baijiu .

- Pharmaceuticals: Serves as a precursor for synthesizing anticancer agents (e.g., NPB analogs) and antimicrobial thiosemicarbazones .

- Material Science: Used to synthesize Schiff base ligands for heavy metal adsorption .

Its physicochemical properties, such as a boiling point of 161°C and solubility in polar solvents, make it versatile in organic synthesis.

Properties

CAS No. |

26338-61-4 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

furan-2-carbaldehyde;phenol |

InChI |

InChI=1S/C6H6O.C5H4O2/c7-6-4-2-1-3-5-6;6-4-5-2-1-3-7-5/h1-5,7H;1-4H |

InChI Key |

ANAGEECPKFGKEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)O.C1=COC(=C1)C=O |

Related CAS |

26338-61-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol furfuraldehyde is synthesized through a condensation reaction between phenol and furfural. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The process involves the formation of a methylene bridge between the phenol and furfural molecules, resulting in a thermosetting resin.

Industrial Production Methods: In industrial settings, phenol furfuraldehyde is produced by mixing phenol and furfural in a reactor, followed by the addition of an acid catalyst. The mixture is heated to a specific temperature to initiate the condensation reaction. The resulting resin is then cooled, washed, and dried to obtain the final product. This method ensures high yield and purity of the resin.

Chemical Reactions Analysis

Types of Reactions: Phenol furfuraldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert phenol furfuraldehyde into corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the phenol ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced compounds.

Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds derived from the combination of furan-2-carbaldehyde and phenol exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can enhance the efficacy of phenolic compounds against various bacterial strains.

Table 1: Antimicrobial Efficacy of Furan-Phenol Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Furan-phenol derivative A | 0.5 µg/mL | Staphylococcus aureus |

| Furan-phenol derivative B | 1.0 µg/mL | Escherichia coli |

| Furan-phenol derivative C | 0.75 µg/mL | Pseudomonas aeruginosa |

These findings suggest that the combination of furan-2-carbaldehyde and phenol can lead to more effective antimicrobial agents suitable for pharmaceutical applications.

Anticancer Activity

Furan-2-carbaldehyde and phenolic compounds have been evaluated for their anticancer potential. A study demonstrated that certain furan-phenol derivatives could induce apoptosis in cancer cell lines, showing IC50 values that indicate promising therapeutic effects.

Case Study: Anticancer Evaluation

In experiments involving human breast adenocarcinoma cell lines (MCF-7), the following results were observed:

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis through modulation of specific signaling pathways.

This suggests a potential role for these compounds in cancer therapy, particularly in targeting tumor cells.

Agricultural Applications

Furan-2-carbaldehyde and phenolic compounds are also utilized in agriculture as pesticides and fungicides. Their efficacy in controlling plant pathogens has been documented, making them valuable in crop protection strategies.

Table 2: Efficacy of Furan-Phenol Compounds in Agriculture

| Compound Name | Application Type | Efficacy (%) |

|---|---|---|

| Furan-based fungicide | Fungicide | 85% |

| Phenolic herbicide | Herbicide | 90% |

These compounds can be integrated into sustainable agricultural practices due to their effectiveness and relatively low environmental impact compared to synthetic alternatives.

Material Science Applications

The combination of furan-2-carbaldehyde and phenol is also significant in material science, particularly in the synthesis of resins and polymers. These materials are known for their durability and resistance to heat and chemicals.

Synthesis of Phenolic Resins

Furan-phenol resins are synthesized through a reaction between furan derivatives and phenolic compounds under acidic conditions. These resins find applications in:

- Adhesives

- Coatings

- Composites

The properties of these resins can be tailored by adjusting the ratio of furan to phenol, which allows for a wide range of applications across industries.

Mechanism of Action

Phenol furfuraldehyde can be compared with other phenolic resins and furan derivatives:

Phenol Formaldehyde: Similar in structure but uses formaldehyde instead of furfural. Phenol formaldehyde resins are widely used in the production of plywood and laminates.

Furfural Alcohol: Derived from furfural and used in the production of furan resins. It has applications in foundry sand binders and corrosion-resistant materials.

Urea Formaldehyde: Another phenolic resin that uses urea and formaldehyde. It is commonly used in adhesives and particleboard production.

Uniqueness: Phenol furfuraldehyde stands out due to its superior thermal stability and resistance to chemical attack compared to other phenolic resins. Its ability to form strong covalent bonds with various substrates makes it highly valuable in high-performance applications.

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

- 5-Methylfuran-2-carbaldehyde : A methyl group at the 5-position enhances thermal stability compared to furfural. It is a key flavor compound in thermally processed oils and exhibits nematode-attracting properties similar to furfural .

- 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF): Formed during acid hydrolysis of carbohydrates. HMF is a common interferent in phenolic assays due to its UV absorption at 280 nm. It exhibits antioxidant activity in ORAC assays (IC₅₀ = 40.9 µg/mL) but lacks significant antimicrobial effects .

Aryl-Substituted Derivatives

- 5-(Nitrophenyl)-furan-2-carbaldehyde Isomers : Substitution with nitro groups at ortho-, meta-, or para-positions alters thermodynamic properties. For example, 5-(3-nitrophenyl)-furan-2-carbaldehyde has a sublimation enthalpy of 91.39 ± 0.56 kJ/mol, making it less volatile than furfural .

- 5-(2-Methylphenyl)-furan-2-carbaldehyde : Exhibits enhanced lipophilicity (logP = 2.1) due to the aromatic methyl group, improving its suitability for hydrophobic drug formulations .

Thiosemicarbazone Derivatives

Condensation of furfural with thiosemicarbazide yields derivatives with varied bioactivities:

- 5-Nitro-furan-2-carbaldehyde thiosemicarbazone : Shows potent antibacterial activity against Staphylococcus aureus (MIC = 1 µg/mL) and cytotoxicity against HuTu80 cancer cells (IC₅₀ = 13.36 µM) .

- 5-(4-Methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazone : Adopts a Z-conformation with intramolecular hydrogen bonding, enhancing stability and antitumor activity against LNCaP cells (IC₅₀ = 13.31 µM) .

Functional Comparison

Table 1: Key Properties of Furan-2-carbaldehyde and Analogs

| Compound | Substituent | Synthesis Method | Bioactivity (IC₅₀/MIC) | Key Applications |

|---|---|---|---|---|

| Furan-2-carbaldehyde | None | Biomass dehydration | Nematode attraction (1 mg/mL) | Flavoring, drug precursors |

| 5-Methylfuran-2-carbaldehyde | Methyl at C5 | Commercial synthesis | Not reported | Thermal oxidation marker |

| HMF | Hydroxymethyl at C5 | Acid hydrolysis | Antioxidant (ORAC) | Food processing byproduct |

| 5-(3-Nitrophenyl)-furan-2-carbaldehyde | 3-Nitrophenyl at C5 | Diazotization reaction | Thermodynamic studies | Material science |

| Thiosemicarbazone derivatives | Varied substituents | Condensation reactions | Antibacterial (MIC = 1 µg/mL) | Anticancer agents |

Industrial and Pharmacological Efficacy

- Thermal Stability : Furfural degrades above 200°C, while HMF is stable up to 250°C, making HMF preferable in high-temperature food processing .

- Anticancer Activity : NPB analogs incorporating furfural (e.g., compound 4f ) exhibit lower IC₅₀ values (3.11 µM) compared to naphthalene-based derivatives (5.90 µM), highlighting the role of the furan ring in enhancing cytotoxicity .

- Environmental Applications: Schiff base ligands derived from furfural and 4-aminophenol show higher Cu(II) adsorption capacity (98.2 mg/g) than phenol-based ligands due to the furan ring’s electron-rich nature .

Challenges and Limitations

- Nomenclature Conflicts: Inconsistent naming (e.g., furfural vs. furan-2-carbaldehyde) complicates literature searches and patent claims .

- Thermodynamic Variability : Nitrophenyl derivatives exhibit higher sublimation enthalpies (∆subH° = 91–95 kJ/mol) than furfural (∆subH° = 72 kJ/mol), limiting their volatility in gas-phase applications .

Q & A

Basic: What analytical methods are recommended for quantifying phenol and furan-2-carbaldehyde in mixed systems?

Answer:

The phenol–sulfuric acid method is widely used for quantifying phenolic compounds. This involves reacting phenol with sulfuric acid to form a chromogenic complex, with absorbance measured spectrophotometrically at 490 nm . For furan-2-carbaldehyde, structural characterization via FT-IR, NMR, and ESI-Mass Spectrometry ensures accurate identification, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) can quantify its concentration in mixtures . Standard curves for calibration (e.g., glucose or furan derivatives) are critical for precision .

Basic: How does the Folin phenol reagent function in protein quantification assays?

Answer:

The Folin-Ciocalteu reagent reacts with tyrosine and tryptophan residues in proteins under alkaline conditions, producing a blue chromophore proportional to protein concentration. The assay involves two steps:

Biuret reaction : Copper ions complex with peptide bonds in alkaline solution.

Reduction of phosphomolybdic acid : The Folin reagent is reduced by the copper-protein complex, generating a measurable color change at 750 nm .

Advanced: How can discrepancies between experimental and simulated volatility data for furan-2-carbaldehyde be resolved?

Answer:

In distillation studies, furan-2-carbaldehyde’s experimental volatility was found to be lower than predicted by simulations in ethanol-water systems (75–85% ABV). To resolve discrepancies:

- Re-evaluate vapor-liquid equilibrium (VLE) models using activity coefficients adjusted for hydrogen bonding.

- Conduct headspace analysis or gas-phase chromatography to refine partition coefficients.

- Validate simulations with experimental data under controlled temperature and pressure .

Advanced: What methodologies optimize the extraction of phenolic compounds from complex matrices?

Answer:

Optimization strategies include:

- Microwave-assisted extraction (MAE) : Adjusting solvent polarity (e.g., ethanol-water ratios) and irradiation time to maximize yield .

- Ultrasound-assisted extraction : Higher solvent/solid ratios (e.g., 30:1) and elevated temperatures (50°C) improve phenol recovery .

- Liquid-liquid equilibrium (LLE) modeling : Use the NRTL model to correlate phase behavior in systems like methyl isobutyl ketone (MIBK)-water-phenol, with binary interaction parameters refined iteratively .

Advanced: How do catalytic processes enhance phenol degradation in wastewater?

Answer:

- α-Fe₂O₃ catalytic ozonation : Optimize parameters (pH, catalyst loading, ozone dose) via orthogonal experiments (L16(4⁴) design) to achieve >90% COD removal .

- Gold-catalyzed synthesis : Functionalize phenol derivatives under mild conditions using Au nanoparticles, avoiding side reactions in acidic environments .

Basic: What safety protocols are advised for handling furan-2-carbaldehyde with limited toxicological data?

Answer:

- Use fume hoods and PPE (gloves, goggles) to minimize exposure.

- Conduct small-scale pilot studies to assess reactivity and byproducts.

- Refer to analogs (e.g., furfural) for toxicity extrapolation and monitor for respiratory or dermal irritation .

Advanced: What synthetic routes produce bioactive furan-2-carbaldehyde derivatives?

Answer:

- Thiosemicarbazone derivatives : React furan-2-carbaldehyde with thiosemicarbazide in ethanol under reflux, characterized via FT-IR and NMR .

- Aldimine synthesis : Condense furan-2-carbaldehyde with 2-aminophenol in benzene, followed by recrystallization (74% yield) .

Basic: How is the NRTL model applied to phenol-water equilibrium data?

Answer:

The NRTL model correlates liquid-liquid equilibrium (LLE) data by:

Calculating activity coefficients using binary interaction parameters (Δg₁₂, Δg₂₁).

Fitting experimental data (e.g., MIBK-water-phenol system) with <2% deviation .

Advanced: How to design orthogonal experiments for phenol removal optimization?

Answer:

Use Taguchi L16(4⁴) orthogonal arrays to test variables (pH, catalyst dose, contact time, temperature). Analyze variance (ANOVA) to identify dominant factors and derive optimal conditions .

Advanced: What spectroscopic techniques confirm furan-2-carbaldehyde derivative structures?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.